![molecular formula C17H16ClN5O B2916605 5-amino-1-(2-chlorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-44-3](/img/structure/B2916605.png)
5-amino-1-(2-chlorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(2-chlorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CB-1, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound composed of nitrogen, carbon, chlorine, and hydrogen atoms, and is often used as an intermediate in the synthesis of pharmaceuticals and other compounds. CB-1 is a versatile and powerful compound that can be used in a variety of laboratory experiments and scientific studies.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds like 5-amino-1-(2-chlorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their antimicrobial activities. Some derivatives of this compound class were found to possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Use in Triazole-Based Scaffolds
The 5-amino-1,2,3-triazole-4-carboxylic acid is considered suitable for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol based on ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give a protected version of this triazole amino acid (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Role in Inhibiting Eosinophilia
A series of 3-substituted 5-amino-1-[(methylamino)(thiocarbonyl)]-1H-1,2,4-triazole derivatives have been synthesized and evaluated as potential antiasthmatic agents. One such compound, identified as 5-amino-3-(4-chlorophenyl)-1-[(methylamino)(thiocarbonyl)]-1H-triazole, showed complete inhibition of hypersensitivity induced by ascaris inhalation, suggesting its potential for treating chronic asthma (Naito, Akahoshi, Takeda, Okada, Kajii, Nishimura, Sugiura, Fukaya, & Kagitani, 1996).
Antiviral Applications
Compounds with a triazole structure have shown significant antiviral activities. For instance, certain benzamide-based 5-aminopyrazoles and their derivatives demonstrated notable anti-influenza A virus (H5N1) activity in vitro studies (Hebishy, Salama, & Elgemeie, 2020).
properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-5-4-7-13(9-11)20-17(24)15-16(19)23(22-21-15)10-12-6-2-3-8-14(12)18/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGCABAPYURIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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